N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Description
N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O4S2 and its molecular weight is 524.09. The purity is usually 95%.
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Scientific Research Applications
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways
The ABTS radical cation-based assays, specifically the ABTS/potassium persulfate decolorization assay, is pivotal in determining antioxidant capacity. This assay elucidates two primary reaction pathways. Certain antioxidants, particularly phenolic ones, form coupling adducts with ABTS radicals, while others undergo oxidation without coupling. These reactions and their products, such as hydrazindyilidene-like and imine-like adducts, play a critical role in determining total antioxidant capacity. However, the specificity of reactions like coupling might introduce bias in comparing antioxidants, marking the necessity for further research to enhance the assay’s application (Ilyasov et al., 2020).
Analytical Methods in Antioxidant Activity Determination
Analytical Methods Used in Determining Antioxidant Activity
This review highlights the crucial analytical methods for determining antioxidant activity. It covers assays based on hydrogen atom transfer, electron transfer, and mixed tests involving both. Methods like the Oxygen Radical Absorption Capacity (ORAC) test, Cupric Reducing Antioxidant Power (CUPRAC) test, and the 2,2′-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) test are detailed, each with its mechanism, applicability, and pros and cons. The review also emphasizes the role of spectrophotometry in these assays and suggests complementing chemical methods with electrochemical (bio)sensors for more comprehensive analysis (Munteanu & Apetrei, 2021).
Parabens in Aquatic Environments
Occurrence, fate and behavior of parabens in aquatic environments
This review examines parabens, primarily used as preservatives in various products, and their presence and behavior in aquatic environments. Despite efficient wastewater treatments, parabens, being emerging contaminants, persist in surface water and sediments. The review discusses their biodegradability, predominant variants, and the formation of chlorinated by-products, highlighting the need for further research to understand their toxicity (Haman et al., 2015).
Redox Mediators in Organic Pollutant Treatment
Applications of Redox Mediators in the Treatment of Organic Pollutants
Enzymatic treatment of organic pollutants, often challenging due to their recalcitrant nature, can be enhanced by redox mediators. These mediators significantly increase the range and efficiency of enzymes like laccases and peroxidases in degrading pollutants. The review discusses commonly used mediators and envisions the combined enzyme–redox mediator system as a promising approach for remediating a wide spectrum of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2.ClH/c1-3-18-7-6-10-21-22(18)25-24(32-21)27(12-11-26-13-15-31-16-14-26)23(28)19-8-5-9-20(17-19)33(29,30)4-2;/h5-10,17H,3-4,11-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGZOSSFZKSJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)CC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.